2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
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Overview
Description
2-chloro-5-[[2-(3-chloro-1,3-dinitroprop-2-enylidene)-3-[(6-chloro-3-pyridinyl)methyl]-1-imidazolidinyl]methyl]pyridine is a member of pyridines and an organohalogen compound.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Synthesis and Characterization : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was synthesized using a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction. This reaction yielded the target compound successfully and it was characterized using techniques like NMR, MS, HPLC, GC-MS, and elemental analysis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Biological Applications
Use in Fluorescent Probes : A derivative of the compound, 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, was found to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Metabolic Product of Imidacloprid : The title compound is a natural metabolic product of imidacloprid, a widely used insecticide. It was obtained through the reduction of imidacloprid using iron in hydrochloric acid, and its crystal structure revealed significant interactions involving the chloride anion (Kant et al., 2011).
Insecticidal Activity
- Insecticidal Properties : A study on dihydropiperazine neonicotinoid compounds, including 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, showed that these compounds can be effective as bioisosteric replacements for imidazolidine in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).
Other Relevant Studies
Cardiotonic Activity : The derivative 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2- oxo-3-pyridinecarbonitrile was found to be a potent inhibitor of phosphodiesterase III and an effective cardiotonic agent (Yamanaka et al., 1991).
Synthesis of Novel Derivatives : The study involving the synthesis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provided insight into the molecular structure of these derivatives, which were compared to density-functional-theory (DFT) calculations (Shen et al., 2012).
properties
Molecular Formula |
C18H15Cl3N6O4 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
2-chloro-5-[[2-[(Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H15Cl3N6O4/c19-15-3-1-12(8-22-15)10-24-5-6-25(11-13-2-4-16(20)23-9-13)18(24)14(26(28)29)7-17(21)27(30)31/h1-4,7-9H,5-6,10-11H2/b17-7+ |
InChI Key |
ILVKQWNIKHIELN-REZTVBANSA-N |
Isomeric SMILES |
C1CN(C(=C(/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
SMILES |
C1CN(C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CN(C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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